molecular formula C17H17Br2NO3 B290762 2-(2,4-dibromophenoxy)-N-[(4-methoxyphenyl)methyl]propanamide

2-(2,4-dibromophenoxy)-N-[(4-methoxyphenyl)methyl]propanamide

Cat. No. B290762
M. Wt: 443.1 g/mol
InChI Key: PHWUIOBQZZQHNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dibromophenoxy)-N-[(4-methoxyphenyl)methyl]propanamide is a chemical compound that belongs to the class of amides. It is a synthetic compound that has been developed for research purposes. This compound has been found to have potential applications in scientific research due to its unique properties and mechanism of action.

Mechanism of Action

The mechanism of action of 2-(2,4-dibromophenoxy)-N-[(4-methoxyphenyl)methyl]propanamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes that are involved in cellular processes such as DNA replication, transcription, and translation. This inhibition leads to a decrease in the production of certain proteins that are required for cell growth and division.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2,4-dibromophenoxy)-N-[(4-methoxyphenyl)methyl]propanamide are not fully understood. However, it has been found to have cytotoxic effects on certain cancer cells. It has also been found to inhibit the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(2,4-dibromophenoxy)-N-[(4-methoxyphenyl)methyl]propanamide in lab experiments is its ability to inhibit the activity of certain enzymes. This makes it a useful tool compound for studying the role of these enzymes in various cellular processes. However, one of the limitations of using this compound is its cytotoxic effects on certain cells. This can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on 2-(2,4-dibromophenoxy)-N-[(4-methoxyphenyl)methyl]propanamide. One direction is to study its potential as a new drug for the treatment of certain cancers. Another direction is to study its potential as a new antibiotic for the treatment of bacterial and fungal infections. Additionally, more research is needed to fully understand its mechanism of action and its biochemical and physiological effects.

Synthesis Methods

2-(2,4-dibromophenoxy)-N-[(4-methoxyphenyl)methyl]propanamide is synthesized through a multi-step process. The first step involves the reaction of 2,4-dibromophenol with sodium hydroxide to form the sodium salt of 2,4-dibromophenol. The second step involves the reaction of the sodium salt of 2,4-dibromophenol with 4-methoxybenzylamine to form 2-(2,4-dibromophenoxy)-N-(4-methoxybenzyl)aniline. The final step involves the reaction of 2-(2,4-dibromophenoxy)-N-(4-methoxybenzyl)aniline with propionyl chloride to form 2-(2,4-dibromophenoxy)-N-[(4-methoxyphenyl)methyl]propanamide.

Scientific Research Applications

2-(2,4-dibromophenoxy)-N-[(4-methoxyphenyl)methyl]propanamide has been found to have potential applications in scientific research. It has been used as a tool compound to study the role of certain enzymes in various cellular processes. This compound has also been used to study the mechanism of action of certain drugs and to develop new drugs that target specific cellular pathways.

properties

Molecular Formula

C17H17Br2NO3

Molecular Weight

443.1 g/mol

IUPAC Name

2-(2,4-dibromophenoxy)-N-[(4-methoxyphenyl)methyl]propanamide

InChI

InChI=1S/C17H17Br2NO3/c1-11(23-16-8-5-13(18)9-15(16)19)17(21)20-10-12-3-6-14(22-2)7-4-12/h3-9,11H,10H2,1-2H3,(H,20,21)

InChI Key

PHWUIOBQZZQHNB-UHFFFAOYSA-N

SMILES

CC(C(=O)NCC1=CC=C(C=C1)OC)OC2=C(C=C(C=C2)Br)Br

Canonical SMILES

CC(C(=O)NCC1=CC=C(C=C1)OC)OC2=C(C=C(C=C2)Br)Br

Origin of Product

United States

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